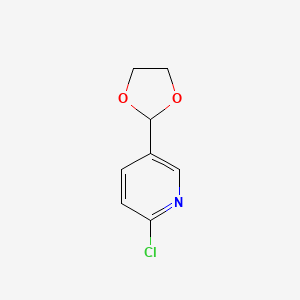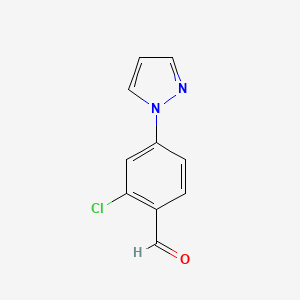
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Vue d'ensemble
Description
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .Chemical Reactions Analysis
Pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .Physical And Chemical Properties Analysis
“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde is used in the synthesis of hydrazine-coupled pyrazole derivatives . These compounds are synthesized and their structures are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Antileishmanial Activity
The synthesized pyrazole derivatives, including compound 13, display superior antipromastigote activity . This compound was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Antimalarial Activity
The target compounds 14 and 15, synthesized from 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, showed significant inhibition effects against Plasmodium berghei . They achieved 70.2% and 90.4% suppression respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of compound 13 .
Pharmacological Effects
Pyrazole-bearing compounds, including 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, are known for their diverse pharmacological effects . They exhibit potent antileishmanial and antimalarial activities .
Fluorescence Studies
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde has been used in fluorescence studies . These studies help in understanding the interaction of the compound with other molecules and its potential applications in bio-imaging and diagnostics .
Orientations Futures
Mécanisme D'action
Target of Action
It has been suggested that the compound may have potential interactions with the androgen receptor (ar) based on its structural similarity to known ar antagonists .
Mode of Action
It is suggested that the compound might exhibit ar antagonistic activity . As an AR antagonist, it could potentially bind to the AR, preventing the receptor from activating and thus inhibiting the effects of androgens.
Propriétés
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALOCOMXZNERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700183 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde | |
CAS RN |
1186663-54-6 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




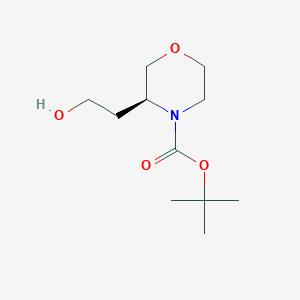
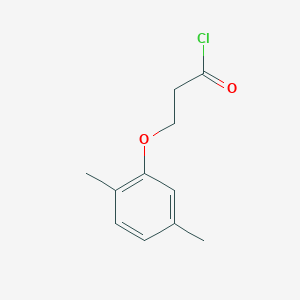




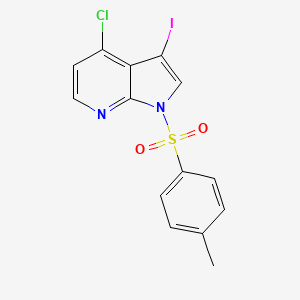
![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
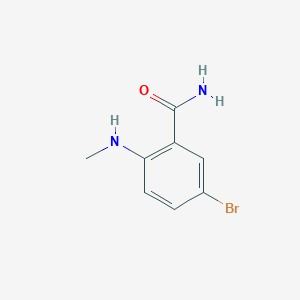

![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
